2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol
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Overview
Description
2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an amino group, a chloro group, and a methyl group attached to the biphenyl structure The biphenyl structure consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various biphenyl derivatives.
Industrial Production Methods
Industrial production of 2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of specific palladium catalysts, solvents, and reaction temperatures to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amino-substituted biphenyl derivatives.
Substitution: Halogenated, nitrated, or other substituted biphenyl derivatives.
Scientific Research Applications
2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may result from inhibition of bacterial enzymes, while its anticancer effects could involve disruption of cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2’-Amino-3’-chloro-4’-methylbiphenyl: Lacks the hydroxyl group present in 2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol.
2’-Amino-4’-methyl-[1,1’-biphenyl]-2-ol: Lacks the chloro group.
3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-ol: Lacks the amino group.
Uniqueness
2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of all three functional groups (amino, chloro, and methyl) on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C13H12ClNO |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(2-amino-3-chloro-4-methylphenyl)phenol |
InChI |
InChI=1S/C13H12ClNO/c1-8-6-7-10(13(15)12(8)14)9-4-2-3-5-11(9)16/h2-7,16H,15H2,1H3 |
InChI Key |
RUJKOJUBYMBWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2O)N)Cl |
Origin of Product |
United States |
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